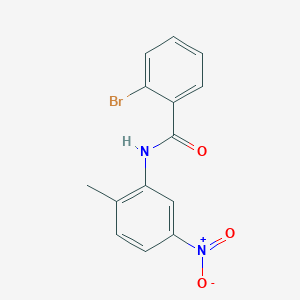
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation caused by various conditions such as arthritis, menstrual cramps, and postoperative pain. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action, and has shown promising results in scientific research.
Mécanisme D'action
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause pain and inflammation, and by inhibiting their production, this compound is able to reduce these symptoms. Additionally, this compound has been found to inhibit the activity of other enzymes involved in the inflammatory response, such as lipoxygenase and phospholipase A2.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the production of reactive oxygen species (ROS) in cells exposed to oxidative stress. This compound has also been found to have neuroprotective effects in animal models of Alzheimer's disease, and to improve cognitive function in these animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has several advantages as a research tool. It is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. Additionally, it has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, there are also limitations to its use in lab experiments. For example, this compound is known to have a short half-life in vivo, which can make it difficult to maintain consistent levels of the compound in the body. Additionally, its anti-inflammatory effects can interfere with the immune response, which may confound results in experiments involving immune cells.
Orientations Futures
There are several areas of future research that could be pursued with regards to 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide. One area of interest is the development of new formulations of the compound that could improve its bioavailability and increase its half-life in vivo. Additionally, more research is needed to fully understand the mechanisms underlying this compound's neuroprotective effects, and to determine whether it could be used as a treatment for neurodegenerative diseases such as Alzheimer's. Finally, there is also interest in exploring the potential of this compound as a chemotherapeutic agent, given its ability to inhibit the growth of cancer cells in vitro.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide involves the reaction of 2-methyl-5-nitroaniline with bromine and benzoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting compound is then purified through recrystallization to obtain a pure form of this compound.
Applications De Recherche Scientifique
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are known to cause pain and inflammation. This compound has been found to be effective in reducing pain and inflammation in various animal models of arthritis, as well as in clinical trials involving human subjects.
Propriétés
IUPAC Name |
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-6-7-10(17(19)20)8-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVINVXBSLAIINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[2-(1H-indol-3-yl)ethyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5835806.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)

![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)

![2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide](/img/structure/B5835853.png)

methanone](/img/structure/B5835863.png)
![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)
![N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5835871.png)

![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)
